2,3,5,6-Tetrachloropyridine-4-thiol
Overview
Description
2,3,5,6-Tetrachloropyridine-4-thiol is a chlorinated heterocyclic compound with the molecular formula C5HCl4NS. It is known for its high reactivity due to the presence of multiple chlorine atoms and a thiol group. This compound is used in various fields of chemistry, including organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
2,3,5,6-Tetrachloropyridine-4-thiol is a chemical compound used primarily for industrial and scientific research It’s known that halogenated pyridines, such as this compound, are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It’s known that perhalogenated pyridines, like this compound, are highly reactive towards nucleophilic attack . This means they can react with various nucleophiles, leading to displacement of the halogen atoms. This reactivity makes them excellent scaffolds in the synthesis of a wide range of organic compounds .
Pharmacokinetics
Safety data sheets indicate that this compound may cause skin and eye irritation, and may also cause respiratory irritation . This suggests that the compound can be absorbed through the skin and respiratory tract, and that it may distribute to various tissues where it can cause irritation.
Result of Action
Safety data sheets indicate that this compound may cause skin and eye irritation, and may also cause respiratory irritation . These effects suggest that the compound can interact with cells and tissues to cause inflammation and irritation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . This suggests that exposure to air and moisture could potentially affect the stability and efficacy of the compound. Furthermore, the compound’s reactivity suggests that it could potentially interact with various substances in its environment, which could influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachloropyridine-4-thiol can be synthesized through the reaction of pentachloropyridine with thiol-containing reagents. One common method involves the use of halogenated magnesium alkyl compounds under controlled conditions . The reaction typically requires an aprotic solvent to promote nucleophilic substitution at the 4-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrachloropyridine-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiomethoxide, amines, and alkoxides are commonly used under aprotic solvent conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Disulfides and sulfonic acids are common products of oxidation reactions.
Scientific Research Applications
2,3,5,6-Tetrachloropyridine-4-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentachloropyridine: Similar in structure but with an additional chlorine atom, making it even more reactive.
2,3,5,6-Tetrachloropyridine: Lacks the thiol group, limiting its reactivity compared to 2,3,5,6-Tetrachloropyridine-4-thiol.
Uniqueness: this compound is unique due to the presence of both multiple chlorine atoms and a thiol group. This combination provides a versatile platform for various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,3,5,6-tetrachloro-1H-pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQDNJRAHUUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=S)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145885 | |
Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10351-06-1 | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10351-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrachloropyridine-4-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-tetrachloropyridine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,6-TETRACHLOROPYRIDINE-4-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJDWPEXDAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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